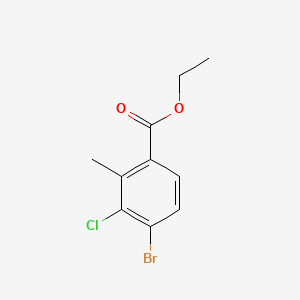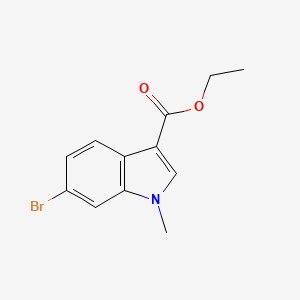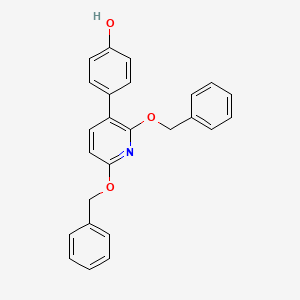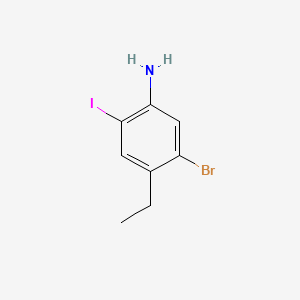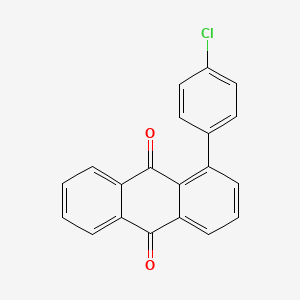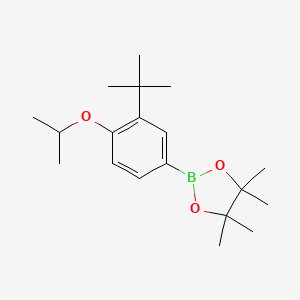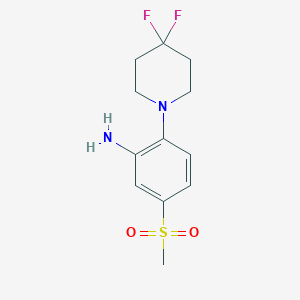![molecular formula C20H18O4 B13932979 4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid CAS No. 736182-79-9](/img/structure/B13932979.png)
4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Etherification: The biphenyl compound is then reacted with an appropriate alkyl halide to introduce the ethyl chain.
Furan Ring Formation: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Biphenylacetic acid: Another biphenyl derivative with different functional groups.
Tetrazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is unique due to its specific combination of a biphenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
736182-79-9 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-methyl-4-[2-(4-phenylphenoxy)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C20H18O4/c1-14-17(13-19(24-14)20(21)22)11-12-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,22) |
InChIキー |
LAJVLLVBVGOGGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C(=O)O)CCOC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



